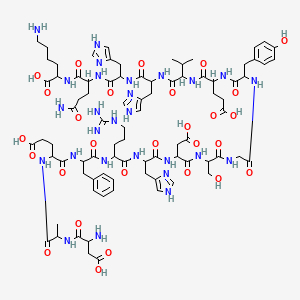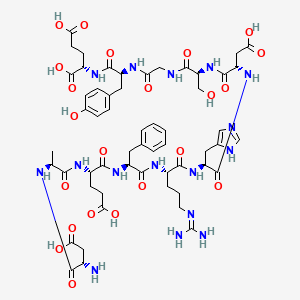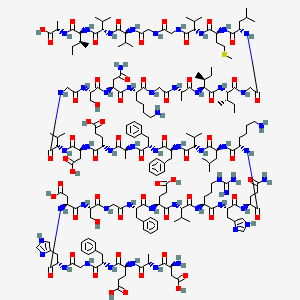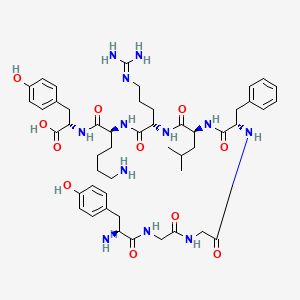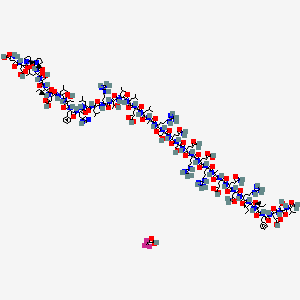
1610056-01-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 1610056-01-3 is known as Peptide T trifluoroacetate. Peptide T trifluoroacetate is an octapeptide derived from the V2 region of the human immunodeficiency virus type 1 glycoprotein 120. This compound functions as a ligand for the cluster of differentiation 4 receptor, thereby effectively inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peptide T trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using fluorenylmethyloxycarbonyl chemistry, which protects the amino groups of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Peptide T trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Peptide T trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used for coupling amino acids.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product formed from these reactions is the desired peptide sequence, Peptide T trifluoroacetate, which is then purified and characterized .
Wissenschaftliche Forschungsanwendungen
Peptide T trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor.
Medicine: Explored for its potential therapeutic effects in preventing human immunodeficiency virus infection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Peptide T trifluoroacetate exerts its effects by binding to the cluster of differentiation 4 receptor on the surface of T cells. This binding prevents the human immunodeficiency virus glycoprotein 120 from attaching to the cluster of differentiation 4 receptor, thereby inhibiting viral entry into the host cells. The molecular targets involved are the cluster of differentiation 4 receptor and the human immunodeficiency virus glycoprotein 120 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptide T: The non-trifluoroacetate form of Peptide T trifluoroacetate.
Peptide T acetate: Another salt form of Peptide T.
Peptide T hydrochloride: A hydrochloride salt form of Peptide T
Uniqueness
Peptide T trifluoroacetate is unique due to its trifluoroacetate salt form, which may influence its solubility and stability compared to other salt forms. This can affect its handling and storage conditions, making it a preferred choice in certain research and industrial applications .
Eigenschaften
CAS-Nummer |
1610056-01-3 |
|---|---|
Molekularformel |
C₃₇H₅₆F₃N₉O₁₈ |
Molekulargewicht |
971.89 |
Sequenz |
One Letter Code: ASTTTNYT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


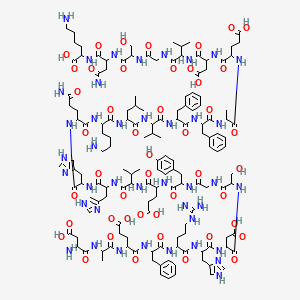
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
